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Compound of Interest

Compound Name: 3-Chloro-5-formylbenzoic acid

Cat. No.: B2771560

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Characterization
of 3-Chloro-5-formylbenzoic Acid

Introduction

3-Chloro-5-formylbenzoic acid is a substituted aromatic carboxylic acid that serves as a
critical building block in synthetic organic chemistry. Its bifunctional nature, featuring both an
electron-withdrawing aldehyde (formyl) group and a carboxylic acid group, makes it a versatile
intermediate for constructing complex molecular architectures.[1] These functional groups
provide reactive handles for a variety of chemical transformations, including condensation
reactions, couplings, and derivatizations.[1] Consequently, this compound is of significant
interest to researchers in pharmaceutical and agrochemical development, where it is often
employed in the synthesis of novel bioactive molecules and specialized polymers.[1]

This guide provides a comprehensive technical overview of the molecular structure, weight,
and key physicochemical properties of 3-Chloro-5-formylbenzoic acid. Furthermore, it
outlines a robust, self-validating analytical workflow for its structural confirmation and purity
assessment, reflecting the rigorous standards required in modern drug discovery and
development. The methodologies described herein are grounded in established principles of
analytical chemistry, providing researchers with both the data and the rationale behind its
acquisition.

Molecular Identity and Structure

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b2771560?utm_src=pdf-interest
https://www.benchchem.com/product/b2771560?utm_src=pdf-body
https://www.benchchem.com/product/b2771560?utm_src=pdf-body
https://www.myskinrecipes.com/shop/en/halogenated-benzoic-acids/172814-3-chloro-5-formylbenzoic-acid.html
https://www.myskinrecipes.com/shop/en/halogenated-benzoic-acids/172814-3-chloro-5-formylbenzoic-acid.html
https://www.myskinrecipes.com/shop/en/halogenated-benzoic-acids/172814-3-chloro-5-formylbenzoic-acid.html
https://www.benchchem.com/product/b2771560?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2771560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nomenclature and Chemical Identifiers

Accurate identification is paramount in research and development. The following table
summarizes the key identifiers for 3-Chloro-5-formylbenzoic acid.

Identifier Value Source(s)
IUPAC Name 3-chloro-5-formylbenzoic acid N/A

CAS Number 153203-59-9 [1][2][3]
Molecular Formula CsHsClOs [1][2][4]
SMILES Cé=C(C=C(C=C10(=O)O)CI)C 21

InChl=1S/C8H5CIO3/c9-7-2-

InChl 5(4-10)1-6(3-7)8(11)12/h1-4H,  [4]
(H,11,12)
MDL Number MFCD20658588 [1]13]

Core Molecular Structure

The structure of 3-Chloro-5-formylbenzoic acid is based on a benzene ring substituted at
positions 1, 3, and 5.

» Position 1: A carboxylic acid group (-COOH).
e Position 3: A chlorine atom (-Cl).
o Position 5: A formyl (aldehyde) group (-CHO).

All three substituents are electron-withdrawing, which deactivates the aromatic ring towards
electrophilic substitution and influences the acidity of the carboxylic proton. The relative meta-
positioning of these groups dictates the electronic and steric environment of the molecule,
which in turn governs its reactivity and interactions with biological targets.

Visualization of Molecular Structure
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The 2D chemical structure provides a clear representation of atomic connectivity.
Caption: 2D structure of 3-Chloro-5-formylbenzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design,
including solubility testing, formulation, and storage.

Property Value Source(s)
Molecular Weight 184.58 g/mol [11[31[5]
Monoisotopic Mass 183.99272 Da [4]
Solid powder (inferred from
Appearance
related compounds)
N Room temperature, dry, inert
Storage Conditions [1][3]
atmosphere
Predicted XlogP 15 [4]

Protocol for Structural Verification and Purity
Assessment

To ensure the identity and quality of a research compound, a multi-technique analytical
approach is required. This section details a self-validating workflow designed to unambiguously
confirm the structure and purity of 3-Chloro-5-formylbenzoic acid.

Analytical Workflow Overview

The causality of this workflow is designed for progressive and orthogonal confirmation. High-
Resolution Mass Spectrometry (HRMS) first confirms the elemental composition. Nuclear
Magnetic Resonance (NMR) then provides the definitive atomic arrangement (constitution).
Finally, High-Performance Liquid Chromatography (HPLC) quantifies the purity of the sample.
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Caption: Workflow for analytical characterization.

High-Resolution Mass Spectrometry (HRMS) for
Elemental Composition

o Expertise & Rationale: HRMS provides a highly accurate mass measurement, allowing for
the determination of the elemental formula. Electrospray ionization (ESI) in negative ion
mode is chosen because the carboxylic acid moiety is readily deprotonated to form a stable
[M-H]~ ion, ensuring a strong and easily interpretable signal.

e Methodology:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b2771560?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2771560?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Prepare a stock solution of 3-Chloro-5-formylbenzoic acid at 1
mg/mL in methanol. Dilute to a final concentration of 1-10 pg/mL in 50:50
acetonitrile:water.

o Instrumentation: Infuse the sample into a time-of-flight (TOF) or Orbitrap mass
spectrometer equipped with an ESI source.

o Parameters (Negative lon Mode):

Capillary Voltage: -3.0 kV

Mass Range: m/z 50-500

Source Temperature: 120 °C

Gas Flow: As per instrument recommendation.

o Data Analysis: Compare the measured m/z of the most intense peak to the theoretical
exact mass of the [M-H]~ adduct.

o Trustworthiness (Self-Validation):
o Theoretical [M-H]~ (CsHaClO37): 182.98544 Da.[4]

o Acceptance Criterion: The measured mass must be within £ 5 ppm of the theoretical
mass. This high level of accuracy provides strong confidence in the assigned elemental
formula, ruling out other potential formulas with the same nominal mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation

o Expertise & Rationale: NMR is the gold standard for determining the precise connectivity of
atoms in a small molecule. *H NMR confirms the number and environment of protons, while
13C NMR confirms the carbon skeleton. The choice of DMSO-ds as a solvent is strategic, as
it solubilizes the compound and its residual proton signal does not obscure relevant analyte
signals. The acidic proton of the carboxylic acid is also typically observable in this solvent.

o Methodology:
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[e]

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

[e]

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

o

Acquisition:

» 'H NMR: Acquire 16-32 scans.

» 13C NMR: Acquire 1024-2048 scans.

[e]

Data Analysis: Analyze chemical shifts (d), coupling constants (J), and integration values.

» Anticipated Spectral Features (Trustworthiness):
o H NMR:

» ~13.5 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-
COOH).

» ~10.1 ppm (s, 1H): A sharp singlet for the aldehyde proton (-CHO).

» ~8.0-8.5 ppm (m, 3H): Three distinct signals in the aromatic region, each integrating to
one proton. The specific splitting patterns (e.g., triplets or doublets of doublets) will arise
from small meta-couplings (J = 1-3 Hz) between the aromatic protons.

o 13C NMR:
» ~192 ppm: Carbonyl carbon of the aldehyde.
» ~165 ppm: Carbonyl carbon of the carboxylic acid.

» ~125-140 ppm: Six distinct signals corresponding to the six aromatic carbons. The
carbons directly attached to the electron-withdrawing groups (C-CIl, C-CHO, C-COOH)
will be shifted accordingly.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
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o Expertise & Rationale: Reverse-phase HPLC is the standard method for assessing the purity
of small organic molecules. A C18 column is used to retain the compound based on its
moderate hydrophobicity. A gradient elution ensures that any potential impurities with
different polarities are well-resolved from the main analyte peak. UV detection is ideal as the
aromatic ring provides strong chromophores.

» Methodology:

o Sample Preparation: Prepare a 1 mg/mL solution of the compound in 50:50
acetonitrile:water.

o Instrumentation: Use an HPLC system with a UV detector and a C18 column (e.g., 4.6 X
150 mm, 5 um patrticle size).

o Chromatographic Conditions:
= Mobile Phase A: 0.1% Formic Acid in Water.
= Mobile Phase B: 0.1% Acetonitrile.

» Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to
10% B and re-equilibrate.

» Flow Rate: 1.0 mL/min.
= Detection: UV at 254 nm.

o Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the
peak area of the main component by the total area of all peaks.

o Trustworthiness (Self-Validation): The protocol is self-validating as a high-purity sample
(>97%) will yield a single, sharp, symmetrical peak. The presence of multiple peaks would
indicate impurities, triggering further investigation or purification.

Conclusion

3-Chloro-5-formylbenzoic acid is a well-defined chemical entity with a molecular weight of
184.58 g/mol .[1][3][5] Its structure, characterized by a 1,3,5-substituted benzene ring, provides
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significant synthetic utility. The analytical workflow detailed in this guide, employing HRMS,
NMR, and HPLC, represents a robust and orthogonal strategy for confirming the identity and
ensuring the purity of this important synthetic intermediate. Adherence to these protocols
provides researchers and drug development professionals with the high degree of confidence
necessary for advancing their scientific objectives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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